molecular formula C9H6ClF3O B1351013 3-methyl-5-(trifluoromethyl)benzoyl Chloride CAS No. 261952-09-4

3-methyl-5-(trifluoromethyl)benzoyl Chloride

Cat. No. B1351013
M. Wt: 222.59 g/mol
InChI Key: STYLTOJEHPKJDF-UHFFFAOYSA-N
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Description

3-Methyl-5-(trifluoromethyl)benzoyl Chloride is a clear light yellow liquid . It has been used in the preparation of intermediates, required for the synthesis of C-2 and C-3 substituted pyrazolo .


Synthesis Analysis

The synthesis of 3-Methyl-5-(trifluoromethyl)benzoyl Chloride involves the use of 3’-(Trifluoromethyl)acetophenone . The yield of the reaction was found to be 87% as indicated by 1H NMR .


Molecular Structure Analysis

The molecular formula of 3-Methyl-5-(trifluoromethyl)benzoyl Chloride is C9H6ClF3O . More details about its structure can be found on the NIST Chemistry WebBook .


Chemical Reactions Analysis

3-Methyl-5-(trifluoromethyl)benzoyl Chloride reacts with sodium salts of N, N -disubstituted dithiocarbamic acids to yield a series of dithiocarbamates .


Physical And Chemical Properties Analysis

3-Methyl-5-(trifluoromethyl)benzoyl Chloride is a clear light yellow liquid . It has a refractive index of 1.477 and a density of 1.383 g/mL at 25 °C . It boils at 184-186 °C/750 mmHg .

Scientific Research Applications

Synthesis of Drug Intermediates

  • 3,5-Bis(Trifluoromethyl)Benzoyl Chloride as a Drug Intermediate : This compound, synthesized from 1,3-bis(trifluoromethyl)benzene, is an important drug intermediate. Its synthesis involves bromination, carboxylation, and chlorination, offering economic advantages for pharmaceutical applications (Zhou Xiao-rui, 2006).

Organic Synthesis and Functionalization

  • Conversion in Carbohydrate Chemistry : The compound plays a role in the benzoylation of carbohydrate derivatives, indicating its utility in organic synthesis, particularly in the field of glycochemistry (G. Chittenden & J. Buchanan, 1969).
  • Regioselective Benzoylation : It is used in the regioselective benzoylation of glycopyranosides, demonstrating its effectiveness in achieving specific chemical modifications (E. Evtushenko, 2010).

Material Science and Polymer Chemistry

  • Synthesis of Novel Monomers : It is utilized in the synthesis of novel AB2-type monomers like 3,5-bis(4-methylolphenoxy)benzoyl chloride, which are key in producing hydroxyl-terminated hyperbranched aromatic poly(ether-ester)s, significant in material science (T. Shanmugam, C. Sivakumar, & A. S. Nasar, 2008).

Chemical Synthesis and Methodology Development

  • In Synthesis of Se-Trifluoromethyl Esters : This compound contributes to the efficient synthesis of Se-trifluoromethyl esters, highlighting its importance in developing new synthetic methodologies (Junwen Wang, Mengjia Zhang, & Z. Weng, 2017).

Safety And Hazards

3-Methyl-5-(trifluoromethyl)benzoyl Chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to not breathe dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-methyl-5-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c1-5-2-6(8(10)14)4-7(3-5)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYLTOJEHPKJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379610
Record name 3-methyl-5-(trifluoromethyl)benzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-5-(trifluoromethyl)benzoyl Chloride

CAS RN

261952-09-4
Record name 3-Methyl-5-(trifluoromethyl)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261952-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methyl-5-(trifluoromethyl)benzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Kaur, M Soto-Velasquez, Z Ding… - European journal of …, 2019 - Elsevier
Adenylyl cyclases type 1 (AC1) and 8 (AC8) are group 1 transmembrane adenylyl cyclases (AC) that are stimulated by Ca 2+ /calmodulin. Studies have shown that mice depleted of …
Number of citations: 26 www.sciencedirect.com

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